Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a boron-containing organic compound. It is characterized by the presence of a pyrrole ring substituted with a dioxaborolane group, which is known for its stability and reactivity in various chemical reactions. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate typically involves the reaction of a pyrrole derivative with a boronic ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halogenated pyrrole reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.
Substitution: The dioxaborolane group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups into the pyrrole ring .
Scientific Research Applications
Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate exerts its effects involves the interaction of the boron center with various molecular targets. The dioxaborolane group can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate: This compound has a thiophene ring instead of a pyrrole ring, which affects its electronic properties and reactivity.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar types of reactions but lacks the pyrrole ring, making it less versatile in certain applications.
Uniqueness
Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is unique due to the combination of the pyrrole ring and the dioxaborolane group. This combination provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-8-9(7-10(15-8)11(16)17-6)14-18-12(2,3)13(4,5)19-14/h7,15H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKURYOIPAMHLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NC(=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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